molecular formula C10H14BrN3 B13165399 1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine

1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine

Cat. No.: B13165399
M. Wt: 256.14 g/mol
InChI Key: LPCGFQKTOAZTKV-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine is a heterocyclic organic compound that features a bromopyrimidine moiety attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyrimidine and 3-methylcyclopentanone.

    Formation of Intermediate: The 5-bromopyrimidine is reacted with a suitable amine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound has a similar bromopyrimidine structure but with a piperazine ring instead of a cyclopentane ring.

    5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar to the above compound but with a piperidine ring.

Uniqueness

1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine is unique due to the presence of the cyclopentane ring, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

1-(5-bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine

InChI

InChI=1S/C10H14BrN3/c1-7-2-3-10(12,4-7)9-13-5-8(11)6-14-9/h5-7H,2-4,12H2,1H3

InChI Key

LPCGFQKTOAZTKV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C2=NC=C(C=N2)Br)N

Origin of Product

United States

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